(9H-fluoren-9-yl)methyl N-(4-amino-3-methoxyphenyl)carbamate hydrochloride
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Overview
Description
(9H-fluoren-9-yl)methyl N-(4-amino-3-methoxyphenyl)carbamate hydrochloride is a chemical compound with the molecular formula C22H20N2O3·HCl and a molecular weight of 396.87 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-fluoren-9-yl)methyl N-(4-amino-3-methoxyphenyl)carbamate hydrochloride typically involves the reaction of 9H-fluoren-9-ylmethyl chloroformate with 4-amino-3-methoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the methoxy group.
Reduction: Reduction reactions can target the nitro group if present in derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Oxidized derivatives of the methoxy group.
Reduction: Reduced forms of the nitro group.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
(9H-fluoren-9-yl)methyl N-(4-amino-3-methoxyphenyl)carbamate hydrochloride is used in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (9H-fluoren-9-yl)methyl N-(4-amino-3-methoxyphenyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 9H-Fluoren-9-ylmethyl N-(4-amino-3-methoxyphenyl)carbamate
- 9H-Fluoren-9-ylmethyl N-(4-amino-3-methylphenyl)carbamate
- 9H-Fluoren-9-ylmethyl N-(4-amino-3-ethoxyphenyl)carbamate
Uniqueness
(9H-fluoren-9-yl)methyl N-(4-amino-3-methoxyphenyl)carbamate hydrochloride is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and interaction with biological targets, making it a valuable tool in various research applications .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(4-amino-3-methoxyphenyl)carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3.ClH/c1-26-21-12-14(10-11-20(21)23)24-22(25)27-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19;/h2-12,19H,13,23H2,1H3,(H,24,25);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKZCOSBEQTJQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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